molecular formula C6H7NO2 B13117113 Ethyl 3-cyanoprop-2-enoate

Ethyl 3-cyanoprop-2-enoate

Cat. No.: B13117113
M. Wt: 125.13 g/mol
InChI Key: AMQZZSZCLSVKLO-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-cyanoprop-2-enoate: is an organic compound with the molecular formula C6H7NO2. It is a colorless liquid with a faint sweet smell and is known for its low viscosity. This compound belongs to the class of cyanoacrylates, which are widely used as adhesives due to their fast-setting and strong bonding properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-cyanoprop-2-enoate can be synthesized through the condensation of formaldehyde with ethyl cyanoacetate. This exothermic reaction produces the polymer, which is subsequently sintered and thermally cracked to yield the monomer . Another method involves the ethoxy carbonylation of cyanoacetylene .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of sodium ethoxide as a catalyst in a Knoevenagel condensation reaction. This method is efficient and environmentally friendly, producing the desired product under mild conditions .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-cyanoprop-2-enoate is unique due to its specific molecular structure, which allows for rapid polymerization and strong bonding properties. Its versatility in various applications, from industrial adhesives to medical uses, sets it apart from other similar compounds .

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

ethyl (E)-3-cyanoprop-2-enoate

InChI

InChI=1S/C6H7NO2/c1-2-9-6(8)4-3-5-7/h3-4H,2H2,1H3/b4-3+

InChI Key

AMQZZSZCLSVKLO-ONEGZZNKSA-N

Isomeric SMILES

CCOC(=O)/C=C/C#N

Canonical SMILES

CCOC(=O)C=CC#N

Origin of Product

United States

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